3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid
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Overview
Description
3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C15H18O3 It is a derivative of naphthalene, featuring a tert-butyl group at the third position, a hydroxyl group at the second position, and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes Friedel-Crafts alkylation to introduce the tert-butyl group. This is followed by hydroxylation and carboxylation reactions to introduce the hydroxyl and carboxylic acid groups, respectively. The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, and other reagents like tert-butyl chloride, hydrogen peroxide, and carbon dioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-tert-butyl-2-naphthaldehyde or 3-tert-butyl-2-naphthone.
Reduction: Formation of 3-tert-butyl-2-hydroxynaphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activities and signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Hydroxy-1-naphthoic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-tert-Butyl-1-naphthoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
2-tert-Butyl-1-naphthol: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness: 3-tert-Butyl-2-hydroxynaphthalene-1-carboxylic acid is unique due to the presence of all three functional groups (tert-butyl, hydroxyl, and carboxylic acid) on the naphthalene core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143558-61-6 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-tert-butyl-2-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)11-8-9-6-4-5-7-10(9)12(13(11)16)14(17)18/h4-8,16H,1-3H3,(H,17,18) |
InChI Key |
DUNISZKEFAQNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(=O)O |
Origin of Product |
United States |
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